Chloromethyldimethylisopropoxysilane

Catalog No.
S1517091
CAS No.
18171-11-4
M.F
C6H15ClOSi
M. Wt
166.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyldimethylisopropoxysilane

CAS Number

18171-11-4

Product Name

Chloromethyldimethylisopropoxysilane

IUPAC Name

chloromethyl-dimethyl-propan-2-yloxysilane

Molecular Formula

C6H15ClOSi

Molecular Weight

166.72 g/mol

InChI

InChI=1S/C6H15ClOSi/c1-6(2)8-9(3,4)5-7/h6H,5H2,1-4H3

InChI Key

KOTFCAKXPLOYLN-UHFFFAOYSA-N

SMILES

CC(C)O[Si](C)(C)CCl

Canonical SMILES

CC(C)O[Si](C)(C)CCl

The exact mass of the compound (Chloromethyl)isopropoxydimethylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103263. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethyldimethylisopropoxysilane (CAS 18171-11-4) is a bifunctional organosilane widely procured as a precursor for the (isopropoxydimethylsilyl)methyl Grignard reagent, a highly effective nucleophilic hydroxymethylating agent. Structurally, it features a reactive chloromethyl group for Grignard formation and an isopropoxy group that serves as a sterically hindered, hydrolyzable mask. In synthetic and industrial workflows, this compound is utilized to introduce a silylmethyl group into aldehydes, ketones, and epoxides, which is subsequently converted into a primary hydroxyl group via mild oxidative cleavage (Tamao oxidation) [1]. Its primary procurement value lies in its ability to act as a stable, isolable hydroxymethyl anion equivalent, offering superior handling characteristics and scalability compared to highly reactive or unstable alternatives [2].

Attempting to substitute chloromethyldimethylisopropoxysilane with generic alkoxysilanes (such as methoxy- or ethoxy-derivatives) or non-alkoxy silanes severely compromises synthetic viability. Less sterically hindered analogues, like (chloromethyl)dimethylethoxysilane, are highly susceptible to premature hydrolysis and self-condensation during Grignard formation, leading to depressed yields and poor storage stability [1]. Furthermore, the resulting silyl adducts from these less hindered silanes often degrade during standard aqueous workup or silica gel chromatography. Conversely, substituting with (chloromethyl)trimethylsilane entirely eliminates the ability to perform the critical Tamao oxidation, as the lack of a silicon-heteroatom bond prevents the oxidative cleavage required to unmask the hydroxyl group, irreversibly stranding the synthesis at the silyl-adduct stage [2].

Grignard Reagent Scalability and Storage Stability

The preparation of the (isopropoxydimethylsilyl)methyl Grignard reagent from chloromethyldimethylisopropoxysilane proceeds with exceptional efficiency, routinely achieving yields greater than 90%. Crucially, the steric bulk of the isopropoxy group protects the silicon center from premature nucleophilic attack or self-condensation. As a result, the generated Grignard reagent is stable for at least 48 hours at room temperature with minimal loss of activity [1]. In contrast, Grignard reagents derived from methoxy or ethoxy analogues suffer from rapid degradation and lower yields due to the lability of the less hindered alkoxy groups.

Evidence DimensionGrignard preparation yield and room-temperature shelf-life
Target Compound Data>90% yield; stable for >48 hours at room temperature
Comparator Or Baseline(Chloromethyl)dimethylethoxysilane / methoxysilane (lower yields, rapid degradation at room temperature)
Quantified DifferenceTarget compound allows multi-day room-temperature storage, whereas comparators require immediate use or cryogenic conditions
ConditionsStandard Grignard formation in THF at room temperature

Allows bulk preparation and storage of the hydroxymethylating Grignard reagent, reducing batch-to-batch variability in industrial scale-up.

Adduct Stability During Chromatographic Purification

Following the nucleophilic addition of the Grignard reagent, the resulting (isopropoxydimethylsilyl)methyl adducts exhibit robust stability during standard purification protocols. The isopropoxy group provides sufficient steric shielding to prevent premature Si-O bond hydrolysis during weakly acidic or basic aqueous workups, as well as during silica gel chromatography [1]. Conversely, adducts derived from diisopropoxymethylsilyl or ethoxydimethylsilyl reagents are significantly more labile, often undergoing unintended hydrolysis or degradation on the silica column, which complicates the isolation of complex intermediates.

Evidence DimensionStability of silyl adducts during purification
Target Compound DataHighly stable to aqueous workup and silica gel chromatography
Comparator Or BaselineDiisopropoxy or ethoxy analogues (prone to premature hydrolysis on silica gel)
Quantified DifferenceTarget compound enables quantitative recovery of intact intermediates during chromatography
ConditionsSilica gel chromatography and weakly acidic/basic aqueous workup

Enables the isolation, purification, and characterization of complex intermediates before the final unmasking step, which is crucial for multi-step pharmaceutical syntheses.

Mildness of the Oxidative Cleavage (Unmasking) Step

A defining advantage of the isopropoxydimethylsilyl group is its ability to undergo mild Tamao oxidation to reveal the primary alcohol. The presence of the oxygen heteroatom on the silicon allows for oxidative cleavage using mild reagents such as hydrogen peroxide, potassium fluoride, and potassium bicarbonate in methanol/THF at ~60°C [1]. In contrast, utilizing (chloromethyl)dimethylphenylsilane as a masked hydroxyl group requires a harsher two-step Fleming oxidation, which typically necessitates strong electrophiles (e.g., HBF4, Br2, or strong acids) to first cleave the phenyl group before oxidation can occur [2].

Evidence DimensionConditions required for C-Si bond oxidative cleavage
Target Compound DataMild Tamao oxidation (H2O2, KF, KHCO3)
Comparator Or Baseline(Chloromethyl)dimethylphenylsilane (requires strong acids like HBF4 or Br2 for Fleming oxidation)
Quantified DifferenceTarget compound eliminates the need for highly acidic or electrophilic activation steps
ConditionsOxidative conversion of the silylmethyl group to a hydroxymethyl group

Prevents the degradation of acid-sensitive or electrophile-sensitive functional groups in complex target molecules during the final unmasking step.

Essential Structural Requirement for Hydroxymethylation

The fundamental utility of chloromethyldimethylisopropoxysilane as a hydroxymethyl anion synthon relies entirely on the presence of the heteroatom (isopropoxy group) attached to the silicon. This Si-O bond is an absolute prerequisite for the formation of the hypervalent silicon intermediate necessary for Tamao oxidation, allowing quantitative conversion to the alcohol[1]. If a buyer mistakenly procures (chloromethyl)trimethylsilane, the subsequent oxidative cleavage will completely fail (0% yield of alcohol), as the purely alkyl-substituted silicon cannot undergo the required peroxide coordination and rearrangement under these conditions.

Evidence DimensionYield of primary alcohol via Tamao oxidation
Target Compound DataQuantitative cleavage to yield the primary alcohol
Comparator Or Baseline(Chloromethyl)trimethylsilane (0% cleavage under Tamao conditions)
Quantified Difference100% functional divergence (hydroxymethylation vs. permanent silylation)
ConditionsStandard Tamao oxidation conditions (H2O2, KF, KHCO3)

Dictates the fundamental procurement choice when the synthetic goal is a masked hydroxymethyl anion synthon rather than a permanent trimethylsilyl group.

Nucleophilic Hydroxymethylation of Carbonyls

Ideal for converting ketones, aldehydes, and epoxides into 1,2-diols or homologated alcohols where direct addition of formaldehyde or other highly reactive reagents is unfeasible or stereochemically uncontrolled [1].

Synthesis of Carbasugars and Nucleoside Analogues

The procurement choice for building complex, stereodefined carbocyclic nucleosides where the masked hydroxyl group must survive multiple intermediate steps (including silica gel chromatography) before mild unmasking [1].

Multi-Step Total Synthesis Requiring Stable Intermediates

Selected when the silyl-protected intermediate must be purified via standard downstream processing and aqueous workup without premature hydrolysis of the Si-O bond, a common failure point for less hindered ethoxy- or methoxysilanes [2].

Scalable Grignard Reagent Manufacturing

Used in industrial settings where the hydroxymethylating Grignard reagent needs to be prepared in bulk and stored for short periods (up to 48 hours) without significant degradation, ensuring reproducible batch-to-batch yields [2].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18171-11-4

Wikipedia

(Chloromethyl)-isopropoxy-dimethylsilane

Dates

Last modified: 08-15-2023

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